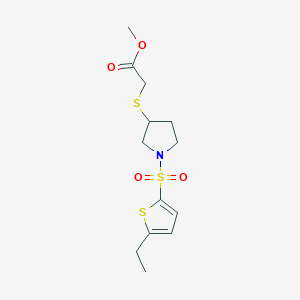![molecular formula C19H18N2O3S2 B2658257 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 852464-30-3](/img/structure/B2658257.png)
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 4-methylphenyl group, and a 1,3-thiazol-2-yl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,3-thiazol-2-yl group might participate in reactions typical for heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, solubility in different solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Anticancer and Anti-HCV Activities
The synthesis and characterization of celecoxib derivatives, including compounds with a benzenesulfonamide moiety, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have demonstrated significant activity without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them excellent candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is implicated in several neurological disorders. These inhibitors have shown efficacy in blocking the enzyme's activity in vivo, offering a potential pathway for exploring treatments for diseases related to the kynurenine pathway dysfunction (Röver et al., 1997).
Anticonvulsant Agents
Some heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds showed protection against picrotoxin-induced convulsions, with one compound in particular exhibiting significant anticonvulsive effects and providing 100% protection, highlighting the potential of these compounds in developing new anticonvulsant drugs (Farag et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-7-9-15(10-8-14)17-13-25-19(20-17)21-18(22)11-12-26(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKKCHKTUDUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

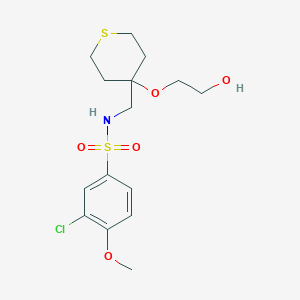

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)
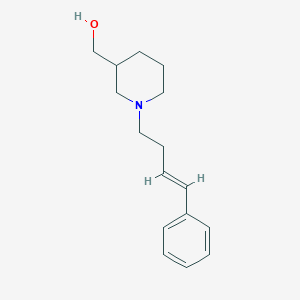
![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)


![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
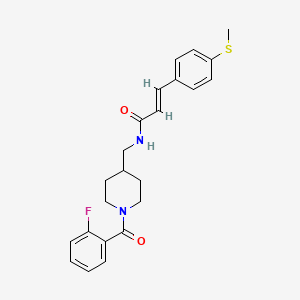
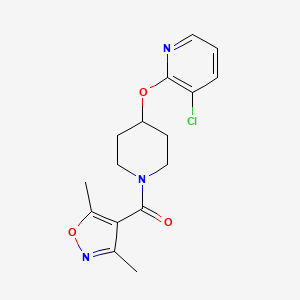
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
